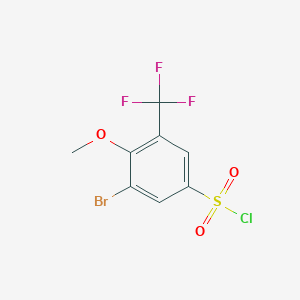

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

CAS No.: 1706453-20-4

Cat. No.: VC2735355

Molecular Formula: C8H5BrClF3O3S

Molecular Weight: 353.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706453-20-4 |

|---|---|

| Molecular Formula | C8H5BrClF3O3S |

| Molecular Weight | 353.54 g/mol |

| IUPAC Name | 3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3 |

| Standard InChI Key | RVBHVSJOUFKOJT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F |

| Canonical SMILES | COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F |

Introduction

| Property | Value |

|---|---|

| IUPAC Name | 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride |

| CAS Number | 1706453-20-4 |

| Molecular Formula | C₈H₅BrClF₃O₃S |

| Molecular Weight | 353.54 g/mol |

| Appearance | Not specified in available data |

| Physical State | Presumed solid at room temperature |

| Solubility | Soluble in dichloromethane and other organic solvents |

Structural Features and Characteristics

The sulfonyl chloride group (-SO₂Cl) functions as a powerful electrophile, making the compound highly reactive toward nucleophilic reagents. The presence of the electron-withdrawing trifluoromethyl group enhances this electrophilicity, while the methoxy group contributes electron-donating effects through resonance. This combination of electronic effects creates a unique reactivity profile that can be harnessed in selective synthetic transformations.

The bromine substituent adds further versatility to the molecule, as it can participate in various metal-catalyzed coupling reactions, providing opportunities for structural elaboration through carbon-carbon bond formation. The strategic positioning of these functional groups around the benzene ring contributes to the compound's utility as a building block in the synthesis of more complex molecular structures.

Chemical Reactivity

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride exhibits high reactivity primarily due to the electrophilic nature of the sulfonyl chloride functional group. This reactivity enables the compound to participate in a variety of nucleophilic substitution reactions with reagents such as amines, alcohols, and thiols.

The sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of sulfonamides (with amines), sulfonate esters (with alcohols), or thiosulfonates (with thiols). These reactions typically proceed under mild conditions, making the compound a versatile building block in organic synthesis. The specific reaction conditions may vary depending on the nucleophile but generally involve controlled heating to facilitate the substitution process.

Table 2: Predicted Reactivity with Common Nucleophiles

| Nucleophile | Expected Product | Typical Conditions |

|---|---|---|

| Primary Amines | Sulfonamides | Base (TEA or pyridine), 0°C to RT |

| Secondary Amines | N-substituted sulfonamides | Base, RT, 1-2 hours |

| Alcohols | Sulfonate esters | Base, RT to mild heating |

| Thiols | Thiosulfonates | Base, 0°C to RT |

| Water | Sulfonic acid | Ambient conditions (hydrolysis) |

Biological Activity and Research Findings

While specific biological activity data for 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride itself is limited, related compounds containing similar functional groups have demonstrated promising biological properties. Sulfonamide derivatives, which can be readily prepared from sulfonyl chlorides, have long been established as an important class of antibacterial agents, and continue to find applications in various therapeutic areas.

The trifluoromethyl group, a key structural feature of this compound, is frequently incorporated into drug candidates to enhance metabolic stability and membrane permeability. This substituent can significantly influence a molecule's binding affinity for biological targets by altering its electronic properties and hydrophobic character.

Research into compounds containing the 3-bromo-4-methoxy-5-(trifluoromethyl)benzene scaffold is ongoing, with potential applications in the development of novel enzyme inhibitors, receptor modulators, and other biologically active agents. The unique combination of functional groups in this compound provides a versatile platform for the exploration of structure-activity relationships in drug discovery programs.

Comparison with Related Compounds

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride shares structural similarities with several related compounds that have been more extensively characterized in the literature. One such compound is 3-Bromo-4-methoxy-benzenesulfonyl chloride (CAS: 23094-96-4), which lacks the trifluoromethyl substituent but otherwise features a similar substitution pattern .

Table 3: Comparison of Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | C₈H₅BrClF₃O₃S | 353.54 g/mol | Contains trifluoromethyl group |

| 3-Bromo-4-methoxy-benzenesulfonyl chloride | C₇H₆BrClO₃S | 285.54 g/mol | Lacks trifluoromethyl group |

| 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole | C₁₀H₅BrF₃NO | 292.05 g/mol | Contains oxazole ring instead of sulfonyl chloride |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume